molecular formula C9H15NO3S B13172745 1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde

1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde

Cat. No.: B13172745
M. Wt: 217.29 g/mol
InChI Key: MPZGZYHMQFMUKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde typically involves the reaction of piperidine with sulfonyl chloride to form piperidine-1-sulfonyl chloride. This intermediate is then reacted with cyclopropane-1-carbaldehyde under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidine-1-sulfonyl)cyclopropane-1-carbaldehyde is unique due to its combination of a piperidine ring, a sulfonyl group, and a cyclopropane ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

1-piperidin-1-ylsulfonylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H15NO3S/c11-8-9(4-5-9)14(12,13)10-6-2-1-3-7-10/h8H,1-7H2

InChI Key

MPZGZYHMQFMUKW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2(CC2)C=O

Origin of Product

United States

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